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molecular formula C7H4IN3O2 B3042983 6-iodo-3-nitro-Imidazo[1,2-a]pyridine CAS No. 690258-23-2

6-iodo-3-nitro-Imidazo[1,2-a]pyridine

Cat. No. B3042983
M. Wt: 289.03 g/mol
InChI Key: VJONIPFOBPBPTF-UHFFFAOYSA-N
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Patent
US07157490B2

Procedure details

To a solution of 6-iodoimidazo[1,2-α]pyridine (Intermediate 6, 448 mg, 1.84 mmol) in concentrated sulfuric acid (1.8 mL) at 15° C. was added concentrated nitric acid (0.54 mL) dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for one hour and was poured onto 10 g of ice. The pH of the mixture was adjusted to 4 with aqueous potassium hydroxide solution and the resultant solids were collected by filtration, washed with water and dried. The crude product was recrystallized from dichloromethane/hexanes to afford the title compound. LC/MS 289.8 (M+1).
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[N+:11]([O-])([OH:13])=[O:12].[OH-].[K+]>S(=O)(=O)(O)O>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([N+:11]([O-:13])=[O:12])=[CH:9][N:10]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
448 mg
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=CN2
Name
Quantity
0.54 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the resultant solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from dichloromethane/hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=CN2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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